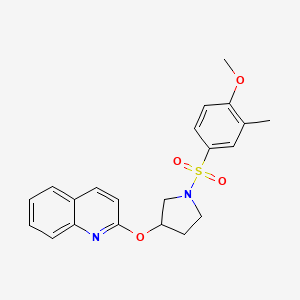
(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in various scientific fields. Its structural features, including a pyridine and piperazine core, make it a versatile entity in chemical and biological research. The compound is notable for its unique substituents, which influence its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves multiple steps:
Synthesis of Pyridine Intermediate: : The pyridine intermediate is synthesized through a series of reactions starting from commercially available materials. The process typically involves halogenation, followed by nucleophilic substitution to introduce the tetrahydro-2H-pyran-4-yl group.
Synthesis of Piperazine Intermediate: : The piperazine core is prepared by reacting appropriate amines with dihalo compounds under controlled conditions to introduce the trifluoromethylphenyl group.
Coupling Reaction: : The final step involves coupling the pyridine and piperazine intermediates using specific coupling agents like EDCI or DCC in a suitable solvent such as DMF or DMSO. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to increase yield and reduce costs. This often involves continuous flow chemistry and catalytic processes to streamline the reaction steps. Purification processes like crystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction, particularly at the piperazine ring and the tetrahydro-2H-pyran-4-yl group, using agents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: : The aromatic systems allow for various electrophilic and nucleophilic substitutions, depending on the reagents and conditions used.
Coupling Reactions: : The compound can participate in cross-coupling reactions (e.g., Suzuki coupling) to form complex structures.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Halides, alkoxides, amines
Major Products Formed
The reactions yield products with modified functional groups, enhancing the compound's applicability in different chemical environments. For example, oxidation can introduce additional oxygen-containing groups, increasing polarity and reactivity.
科学的研究の応用
This compound finds applications across various scientific domains:
Chemistry: : As a building block in organic synthesis for creating complex molecules.
Biology: : In studying biological pathways and interactions due to its potential bioactivity.
Medicine: : Potential pharmacological properties make it a candidate for drug development.
Industry: : Used in creating specialized materials and chemicals for industrial applications.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The piperazine ring can interact with receptors in the nervous system, modulating their activity. The trifluoromethylphenyl group enhances lipophilicity, aiding in membrane permeability and interaction with intracellular targets. Molecular pathways involved include signal transduction mechanisms, where the compound can act as an agonist or antagonist, depending on the context.
類似化合物との比較
When compared to similar compounds like (4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone or tetrahydro-2H-pyran-4-yl)pyridin-4-yl)methanone, (2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone stands out due to its dual functional groups that confer both flexibility and reactivity. The combination of a pyridine and piperazine core, along with the tetrahydro-2H-pyran and trifluoromethylphenyl substituents, make it unique in its class.
特性
IUPAC Name |
[2-(oxan-4-yloxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)17-2-1-3-18(15-17)27-8-10-28(11-9-27)21(29)16-4-7-26-20(14-16)31-19-5-12-30-13-6-19/h1-4,7,14-15,19H,5-6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFXIXWOHIPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4h,5h,6h,7h-[1,3]oxazolo[4,5-c]pyridin-4-one](/img/structure/B2445015.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445018.png)
![1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2445019.png)
![8-methoxy-2-methyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2445020.png)
![N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2445022.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2445023.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2445026.png)
![4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2445030.png)

